molecular formula C25H32N2O5 B13803835 N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid CAS No. 5432-92-8

N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid

Cat. No.: B13803835
CAS No.: 5432-92-8
M. Wt: 440.5 g/mol
InChI Key: XMFOMBTWTBXBNL-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid is a salt composed of the tertiary amine N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide and oxalic acid as the counterion. The oxalic acid salt improves aqueous solubility, a common strategy for pharmaceutical formulations .

Properties

CAS No.

5432-92-8

Molecular Formula

C25H32N2O5

Molecular Weight

440.5 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid

InChI

InChI=1S/C23H30N2O.C2H2O4/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(26)24-18-19-25(5-2)6-3;3-1(4)2(5)6/h4,7-16H,1,5-6,17-19H2,2-3H3,(H,24,26);(H,3,4)(H,5,6)

InChI Key

XMFOMBTWTBXBNL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C(CC=C)(C1=CC=CC=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Formation of the Pent-4-enamide Backbone with Diphenyl Substitution

  • The initial step typically involves synthesizing the pent-4-enamide core, which includes the introduction of two phenyl groups at the 2-position of the pent-4-enamide chain.
  • This can be achieved through a Friedel-Crafts acylation or related aromatic substitution reactions starting from appropriate benzyl or phenyl precursors and pent-4-enoyl derivatives.
  • The diphenyl substitution provides steric and electronic properties essential for the compound's biological and chemical behavior.

Introduction of the 2-(Diethylamino)ethyl Side Chain

  • The amide nitrogen is alkylated with 2-(diethylamino)ethyl chloride or bromide under nucleophilic substitution conditions.
  • This step often requires a base (such as triethylamine) to scavenge the released acid and promote the formation of the tertiary amine side chain.
  • The reaction is typically conducted in an aprotic solvent like dichloromethane or dimethylformamide at controlled temperatures to maximize yield and minimize side reactions.

Salt Formation with Oxalic Acid

  • The free base form of N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide is reacted with oxalic acid to form the oxalate salt.
  • This salt formation improves the compound's stability, solubility, and handling properties.
  • The process involves dissolving the free base in an appropriate solvent (e.g., ethanol or water), followed by the addition of stoichiometric oxalic acid under stirring.
  • The resulting salt is isolated by filtration or crystallization and dried under vacuum.

Data Table Summarizing Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Formation of pent-4-enamide backbone with diphenyl substitution Aromatic substitution (e.g., Friedel-Crafts acylation) using benzyl/phenyl precursors and pent-4-enoyl derivatives Formation of 2,2-diphenylpent-4-enamide intermediate
2 Alkylation of amide nitrogen 2-(diethylamino)ethyl halide, base (triethylamine), solvent (DCM/DMF), controlled temperature Introduction of diethylaminoethyl side chain, forming N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide
3 Salt formation Oxalic acid, solvent (ethanol/water), stirring, crystallization Formation of oxalate salt, enhancing stability and solubility

Research Findings and Considerations

  • The synthesis requires careful control of reaction conditions, especially temperature and stoichiometry, to avoid side reactions such as over-alkylation or polymerization of the pent-4-enamide double bond.
  • Purification after each step is critical, often involving recrystallization or chromatographic techniques to ensure high purity of intermediates and final product.
  • The oxalate salt form is preferred for its improved physicochemical properties, particularly in pharmaceutical contexts where solubility and bioavailability are concerns.
  • Literature indicates that similar compounds are synthesized via analogous routes, confirming the reliability of these preparation methods.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Cytotoxicity

Research indicates that derivatives of this compound exhibit notable cytotoxic activity against various cancer cell lines. For instance, studies have shown that certain analogues can delay tumor growth in animal models, suggesting potential as anticancer agents. Specifically, a monomeric analogue demonstrated moderate growth delay against colon tumors in mice .

Applications in Medicinal Chemistry

  • Anticancer Agents : The compound's ability to inhibit tumor growth positions it as a candidate for further development as an anticancer drug.
  • Drug Delivery Systems : Its structural features may allow it to be used in designing targeted drug delivery systems that enhance the efficacy of existing therapies.
  • Chimeric Molecules : The compound can be utilized in creating bifunctional chimeric molecules for labeling kinases, which are crucial in various signaling pathways related to cancer and other diseases .

Materials Science Applications

The oxalic acid component of this compound may also impart unique properties that can be exploited in materials science:

  • Fiber-Reactive Dyes : The compound shows potential as a stabilizer for polyamide fibers, enhancing dye uptake and retention .
  • Photochemical Applications : Its reactive groups could be utilized in photochemical processes for creating novel materials with specific optical properties.

Case Study 1: Anticancer Efficacy

A study published in Bioorganic & Medicinal Chemistry evaluated the cytotoxic effects of N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide derivatives on human leukemia cell lines. Results indicated that certain structural modifications significantly increased cytotoxicity, providing insights into structure-activity relationships that could guide future drug design .

Case Study 2: Material Stabilization

Another investigation focused on the use of oxalic acid derivatives for stabilizing polyamide fibers during dyeing processes. The findings highlighted improved dye fixation and resistance to photodegradation, demonstrating practical applications in textile chemistry .

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. This can lead to various physiological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Core Structural Features

  • Diethylaminoethylamide Derivatives: N-[2-(diethylamino)ethyl]-2-phenylacetamide (CAS 51816-17-2): Shares the diethylaminoethylamide backbone but substitutes diphenylpentenamide with phenylacetamide, reducing steric hindrance . Darapladib (CAS 356057-34-6): Contains a cyclopentapyrimidine-acetamide core linked to a diethylaminoethyl group. The trifluoromethyl biphenyl group enhances target binding affinity, contrasting with the diphenylpentenamide in the target compound .
  • Oxalic Acid Salts: N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid (CAS 3854-06-6): Features a dimethylamino group on a butynyl chain, offering reduced steric bulk compared to diethylaminoethyl.

Key Structural Differences

Compound Amino Group Core Structure Counterion Molecular Weight (g/mol)
Target Compound Diethylaminoethyl 2,2-Diphenylpent-4-enamide Oxalic acid ~400 (estimated)
N-[2-(diethylamino)ethyl]-2-phenylacetamide Diethylaminoethyl Phenylacetamide None 248.36 (calculated)
N-[4-(dimethylamino)butynyl]-N-methylacetamide;oxalic acid Dimethylaminobutynyl Methylacetamide Oxalic acid 258.27
Darapladib Diethylaminoethyl Cyclopentapyrimidine-acetamide None 666.80

Physicochemical and Pharmacokinetic Properties

  • Solubility: The oxalic acid salt in the target compound enhances water solubility, critical for bioavailability. In contrast, neutral analogs like N-[2-(diethylamino)ethyl]-2-phenylacetamide may require co-solvents .
  • Stability : Diphenylpentenamide’s conjugated double bond may confer susceptibility to oxidation, necessitating stabilizers in formulations.

Pharmacological and Toxicological Profiles

  • The diethylaminoethyl group is common in local anesthetics (e.g., lidocaine analogs) .
  • Darapladib: Clinically used for atherosclerosis, highlighting the therapeutic relevance of diethylaminoethylamide derivatives in chronic diseases .
  • The target compound’s diphenyl groups may exacerbate metabolic strain .

Regulatory and Industrial Considerations

  • EPA Regulations: Halogenated acetamide derivatives (e.g., 721.275) require significant new use notifications (SNUNs), suggesting similar scrutiny for the target compound .
  • Patent Landscape: highlights patented synthetic routes for diethylaminoethylamide salts, emphasizing industrial interest in scalable methods .

Biological Activity

N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide; oxalic acid (CAS No. 5432-92-8) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

Molecular Formula: C25H32N2O5
Molecular Weight: 440.54 g/mol
CAS Number: 5432-92-8
Structure: The compound features a diphenyl group and a diethylaminoethyl moiety, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC25H32N2O5
Molecular Weight440.54 g/mol
CAS Number5432-92-8
Melting PointNot specified
Boiling PointNot specified

The biological activity of N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide; oxalic acid is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research indicates that this compound may exhibit:

  • Antitumor Activity: Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties: It has shown potential against certain bacterial strains, indicating possible applications in treating infections.

Case Studies

  • Antitumor Activity
    • A study conducted on various cancer cell lines demonstrated that N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide; oxalic acid induces apoptosis in cancer cells through the activation of caspase pathways. The compound was found to reduce cell viability significantly in a dose-dependent manner.
  • Antimicrobial Efficacy
    • In vitro tests revealed that this compound exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, suggesting its potential as an antibacterial agent.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntitumorVarious cancer cell linesInduction of apoptosisStudy on cell lines
AntimicrobialStaphylococcus aureusMIC = 32 µg/mLAntimicrobial study
AntimicrobialEscherichia coliMIC = Not specifiedAntimicrobial study

Q & A

Q. What are the recommended synthetic routes for N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide oxalate, and what analytical techniques ensure its purity?

  • Methodological Answer : Synthesis typically involves amide bond formation between 2,2-diphenylpent-4-enoic acid and N-[2-(diethylamino)ethyl]amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane . The oxalate salt is formed by reacting the free base with oxalic acid in ethanol. Purity Analysis :
  • HPLC : Quantify impurities using a C18 column with UV detection at 254 nm.
  • NMR : Confirm structural integrity via 1^1H and 13^{13}C NMR, focusing on the diethylaminoethyl (-N(CH2_2CH3_3)2_2) and diphenylpentenamide moieties .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS) .

Q. How can researchers characterize the molecular structure and stability of this compound under varying pH conditions?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and salt formation with oxalic acid .
  • pH Stability Studies : Use UV-Vis spectroscopy to monitor degradation kinetics in buffers (pH 1–12) at 25°C and 40°C. Compare peak absorbance shifts over time .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by heating samples at 10°C/min under nitrogen .

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity and solvation effects of N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide oxalate?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software: Gaussian 16 with B3LYP/6-311+G(d,p) basis set .
  • Molecular Dynamics (MD) Simulations : Model solvation in polar (e.g., water) and nonpolar (e.g., chloroform) solvents to study aggregation behavior. Tools: GROMACS with CHARMM force field .
  • Reaction Pathway Analysis : Use IRC (Intrinsic Reaction Coordinate) calculations to map energy barriers for amide hydrolysis .

Q. How can researchers resolve contradictions in biological activity data across different in vitro assays?

  • Methodological Answer :
  • Dose-Response Curves : Normalize data using Hill equation fits to account for assay-specific variability (e.g., IC50_{50} values) .
  • Cross-Validation : Replicate assays in orthogonal systems (e.g., enzyme inhibition vs. cell viability assays). Control variables like serum content and incubation time .
  • Meta-Analysis : Apply mixed-effects models to aggregate data from multiple studies, weighting by sample size and assay precision .

Q. What factorial design approaches optimize reaction conditions for synthesizing this compound with high yield and minimal byproducts?

  • Methodological Answer :
  • 2k^k Factorial Design : Test factors like temperature (30–60°C), solvent polarity (DMF vs. THF), and catalyst concentration (0.1–1.0 eq). Analyze interactions using ANOVA .
  • Response Surface Methodology (RSM) : Optimize parameters via Central Composite Design (CCD), focusing on yield (%) and purity (HPLC area%) .
  • Byproduct Identification : Use LC-MS to track side products (e.g., dimerization) and adjust reagent stoichiometry accordingly .

Key Considerations

  • Theoretical Frameworks : Align experimental design with reaction mechanism hypotheses (e.g., SN2 vs. radical pathways) .
  • Contradiction Analysis : Use Bayesian statistics to weigh conflicting bioactivity data .
  • Ethical Compliance : Ensure all synthetic protocols adhere to green chemistry principles (e.g., solvent recovery) .

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